1-Amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) is a synthetic amino acid analog. [, , , , , , , , , , , , , , , , , , , ] It has garnered significant attention in scientific research, particularly in the field of nuclear medicine, due to its potential as a Positron Emission Tomography (PET) imaging agent for tumor detection. [, , , , , , , , , , , , , , , , , , , ] FACBC's structure closely resembles naturally occurring amino acids, making it a suitable candidate for targeting metabolic processes within cells, particularly those associated with tumor growth. [, , , , , , , , , , , , , , , , , , , ]
1-Amino-3-fluorocyclobutane-1-methanol is a chemical compound with the molecular formula and a molecular weight of 119.14 g/mol. This compound features a cyclobutane ring with an amino group at the 1-position and a fluorine atom at the 3-position, along with a hydroxymethyl group (methanol) also attached to the 1-position. Its unique structure allows for various applications in scientific research, particularly in biochemistry and medicinal chemistry.
1-Amino-3-fluorocyclobutane-1-methanol can be classified as an amino alcohol and a fluorinated compound. It has been studied for its potential roles in imaging techniques, particularly in positron emission tomography (PET) for tumor localization due to its interaction with amino acid transporters in cancer cells .
The synthesis of 1-amino-3-fluorocyclobutane-1-methanol has been documented through various methods. A common synthetic route involves:
Industrial methods may optimize these steps for efficiency, yield, and purity while maintaining safety standards .
The molecular structure of 1-amino-3-fluorocyclobutane-1-methanol consists of:
The InChI representation is:
And the InChI Key is:
These identifiers are essential for database searches and chemical information retrieval .
1-Amino-3-fluorocyclobutane-1-methanol participates in several chemical reactions due to its functional groups:
These reactions are influenced by reaction conditions such as solvent choice, temperature, and pH.
The primary action mechanism of 1-amino-3-fluorocyclobutane-1-methanol involves its uptake by specific amino acid transporters (LAT1 and ASCT2) in cells. This uptake is particularly relevant in cancer cells where these transporters are often upregulated:
Pharmacokinetics studies indicate that renal elimination is significant but slow, with only about 5% of administered radioactivity excreted within 24 hours .
The physical properties of 1-amino-3-fluorocyclobutane-1-methanol include:
Chemical properties include reactivity towards nucleophiles and electrophiles due to its functional groups. The presence of fluorine enhances its metabolic stability compared to non-fluorinated analogs .
1-Amino-3-fluorocyclobutane-1-methanol has several applications in scientific research:
Its unique structural features make it valuable in developing new pharmaceuticals and agrochemicals .
The synthesis of 1-amino-3-fluorocyclobutane-1-methanol represents a specialized challenge in fluorinated cyclobutane chemistry due to the steric constraints of the four-membered ring and the need for precise stereocontrol. Unlike its carboxylic acid counterparts (e.g., FACBC), this compound features a hydroxymethyl group (–CH₂OH) at the C1 position, significantly influencing its synthetic accessibility and reactivity. The molecular framework (C₅H₁₀FNO, MW 119.14 g/mol) incorporates both an amino group and a fluorine atom on adjacent carbon atoms within the strained cyclobutane system, creating unique electronic and conformational characteristics .
A pivotal advancement involves stereoselective ring-closure strategies starting from fluorinated precursors. Epibromohydrin serves as a common starting material, undergoing controlled cyclization with benzyl bromide derivatives to form the cyclobutane core. The critical stereochemical outcome (syn vs. anti configurations around the cyclobutane ring) is controlled through temperature-mediated kinetic pathways or catalytic asymmetric synthesis. For instance, Yu et al. demonstrated that low-temperature (−78°C) lithiation-alkylation sequences favor syn-diastereomers through chelation control, achieving diastereomeric ratios exceeding 8:1 [4]. Subsequent deprotection sequences (e.g., hydrogenolysis for benzyl ethers or acidic cleavage for tert-butoxycarbonyl groups) unveil the primary amino functionality essential for biological activity [4] .
Table 1: Key Synthetic Intermediates for 1-Amino-3-fluorocyclobutane-1-methanol
Intermediate | Key Functional Groups | Role in Synthesis | Stereochemical Outcome |
---|---|---|---|
5-(3-Benzyloxycyclobutane)hydantoins | Benzyl ether, Hydantoin | Cyclobutane ring formation | Controls syn/anti ratio (83:17 typical) |
N-Boc protected amino alcohols | Boc-amine, Alcohol | Amino group protection, Fluorination precursor | Enables regioselective sulfamidate formation |
Cyclic sulfamidates (e.g., (R)-7, (S)-7) | Sulfamidate ring, Protected ester | Direct [¹⁸F]fluorination site | Determines absolute configuration of final tracer |
Radiolabeling 1-amino-3-fluorocyclobutane-1-methanol with fluorine-18 (¹⁸F, t₁/₂ ≈ 110 min) demands highly efficient nucleophilic substitution due to the isotope's short half-life. The preferred precursor exploits activated leaving groups at the C3 position, typically bromine or trifluoromethanesulfonate (triflate), with triflate offering superior leaving-group ability for rapid ¹⁸F-incorporation. Crucially, the hydroxymethyl group must be protected (commonly as acetate or benzyl ether) during radiolabeling to prevent undesirable side reactions or complexation with the [¹⁸F]fluoride-cryptand complex [3] .
Reaction optimization focuses on solvent polarity, phase-transfer catalysts, and temperature:
Post-fluorination deprotection (e.g., acidic hydrolysis for acetates or catalytic hydrogenation for benzyl groups) is performed rapidly on solid-phase extraction cartridges before final purification via semi-preparative HPLC or ion-exchange chromatography.
Precursor engineering dictates the efficiency of ¹⁸F-incorporation into the cyclobutane ring. Key design principles include:
The cyclic sulfamidate precursor design exemplified by compounds like (S)- and (R)-7 (derived from α-methyl-serine) represents a pinnacle of optimization. Sulfamidates offer exceptional reactivity due to ring strain and generate benign byproducts (sulfate) upon fluorination. Their synthesis was streamlined by employing Posakony’s method using acetonitrile as a polar solvent for cyclization of N-Boc precursors, overcoming previous difficulties and enabling gram-scale production essential for clinical translation [6] .
Automated synthesis modules (e.g., GE FastLab, Trasis AllInOne) are essential for reproducible, GMP-compliant production of ¹⁸F-labeled 1-amino-3-fluorocyclobutane-1-methanol. These systems integrate:
Cassette-based systems (e.g., GE TracerLab FX₂₋N with custom cassettes) minimize operator radiation exposure and cross-contamination. They enable the entire process from [¹⁸F]fluoride delivery to sterile filtration of the final product within 30-45 minutes, crucial given ¹⁸F's decay. Scalability is achieved through precursor cartridge design and optimized fluidics, allowing synthesis scales sufficient for multi-dose production (up to 150 GBq starting activity) . Recent advances focus on continuous-flow microfluidic reactors offering superior heat/mass transfer, reducing precursor consumption and reaction volumes while potentially increasing molar activity (Am) by minimizing carrier fluoride dilution [3].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9